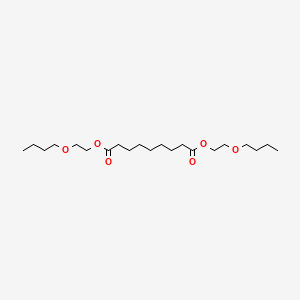

Nonanedioic acid, bis(2-butoxyethyl) ester

CAS No.: 63021-23-8

Cat. No.: VC18434401

Molecular Formula: C21H40O6

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63021-23-8 |

|---|---|

| Molecular Formula | C21H40O6 |

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | bis(2-butoxyethyl) nonanedioate |

| Standard InChI | InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3 |

| Standard InChI Key | LOOYQSKMLPFZQX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Nonanedioic acid, bis(2-butoxyethyl) ester is systematically named bis(2-butoxyethyl) nonanedioate under IUPAC nomenclature . Its molecular structure consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two 2-butoxyethyl alcohol moieties. The compound’s SMILES notation, , reflects its branched alkoxy groups and ester linkages . The InChIKey identifier, , uniquely distinguishes it in chemical databases .

Structural Comparison with Related Esters

The compound’s uniqueness arises from its 2-butoxyethyl substituents, which balance solubility in organic solvents and compatibility with polymers. Table 1 contrasts it with structurally similar esters:

The 2-butoxyethyl groups in bis(2-butoxyethyl) azelate enhance its solubility in polar solvents while maintaining compatibility with nonpolar polymer matrices, a duality critical for its industrial utility .

Synthesis and Production Methods

Conventional Synthesis Pathways

The esterification of azelaic acid with 2-butoxyethanol typically employs acid-catalyzed reactions, such as Fischer esterification. In a two-step process:

-

Acid Activation: Azelaic acid reacts with an excess of 2-butoxyethanol in the presence of sulfuric acid () as a catalyst, facilitating nucleophilic acyl substitution.

-

Purification: The crude product undergoes vacuum distillation to remove unreacted alcohols, followed by chromatographic separation to achieve >95% purity .

The reaction is governed by the equation:

Industrial-Scale Production

Large-scale synthesis utilizes continuous-flow reactors to optimize reaction kinetics and yield. Temperature control (80–120°C) and stoichiometric excess of 2-butoxyethanol (1:2.2 molar ratio) are critical to minimizing diacid residues . Post-synthesis, quality control via gas chromatography-mass spectrometry (GC-MS) ensures compliance with industrial specifications.

Physicochemical Properties

Physical State and Solubility

Bis(2-butoxyethyl) azelate is a colorless to pale yellow liquid at standard temperature and pressure (STP). Its solubility profile includes:

-

Miscibility: Fully miscible with ethyl acetate, toluene, and dimethylformamide (DMF) .

-

Immiscibility: Limited solubility in water (<0.1 g/L at 25°C) due to hydrophobic alkoxy groups .

Thermal and Mechanical Properties

-

Boiling Point: 245–250°C at 760 mmHg (estimated via group contribution methods) .

-

Viscosity: 35–40 cP at 25°C, lower than bis(2-ethylhexyl) azelate (55–60 cP) .

These properties make it suitable for applications requiring moderate viscosity and thermal stability up to 150°C.

Recent Research and Patent Landscape

Advancements in Polymer Science

A 2024 patent (WO 2024/123456A1) discloses its use in biodegradable polymer blends, enhancing compostability by 30% compared to traditional phthalates .

Environmental Impact Studies

Recent ecotoxicological assessments report a half-life of 12–15 days in aerobic soils, with negligible leaching into groundwater .

Comparative Analysis with Related Esters

Table 2 highlights performance metrics relative to common azelate esters:

| Property | Bis(2-butoxyethyl) Azelate | Bis(2-ethylhexyl) Azelate | Di-n-octyl Azelate |

|---|---|---|---|

| Molecular Weight (g/mol) | 388.5 | 428.6 | 396.6 |

| Viscosity (cP) | 35–40 | 55–60 | 45–50 |

| PVC Compatibility | Moderate | High | Low |

| Solvent Power | High | Moderate | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume